2-(2,4-Difluorophenyl)oxirane

Catalog No.
S3034399
CAS No.
111991-12-9
M.F
C8H6F2O
M. Wt
156.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Difluorophenyl)oxirane

CAS Number

111991-12-9

Product Name

2-(2,4-Difluorophenyl)oxirane

IUPAC Name

2-(2,4-difluorophenyl)oxirane

Molecular Formula

C8H6F2O

Molecular Weight

156.132

InChI

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2

InChI Key

FAEIKHXTPLYZNR-UHFFFAOYSA-N

SMILES

C1C(O1)C2=C(C=C(C=C2)F)F

Solubility

not available
  • Potential as a Chiral Building Block: The presence of an oxirane ring (also known as an epoxide ring) suggests potential as a chiral building block in organic synthesis. Depending on the reaction conditions, the oxirane ring can be opened regioselectively and with control over stereochemistry, allowing for the creation of complex molecules with specific spatial arrangements of atoms [].
  • Precursor for Fluorinated Compounds: The presence of fluorine atoms on the phenyl ring can be a desirable feature in drug discovery. Fluorine substitution can affect a molecule's properties such as lipophilicity (affinity for fat) and metabolic stability, potentially leading to improved drug candidates []. 2-(2,4-Difluorophenyl)oxirane could serve as a starting material for the synthesis of more complex fluorinated molecules.

Synthesis: Some research exists on the synthesis of 2-(2,4-Difluorophenyl)oxirane, describing methods for its preparation from corresponding bromoacetophenones [].

Future Research Directions:

  • Investigation of its reactivity in various organic reactions, particularly focusing on its potential as a chiral synthon.
  • Exploration of its use as a precursor for the synthesis of novel fluorinated molecules with desirable biological properties.

2-(2,4-Difluorophenyl)oxirane is an organic compound characterized by the presence of an epoxide functional group and a difluorophenyl substituent. Its molecular formula is C8H6F2OC_8H_6F_2O, and it features a three-membered cyclic ether structure known for its reactivity due to the strain in the epoxide ring. The specific arrangement of fluorine atoms on the phenyl ring contributes to its unique chemical properties, enhancing its stability and influencing its reactivity in various

As mentioned earlier, information regarding the specific mechanism of action of 2-(2,4-Difluorophenyl)oxirane is limited in publicly available sources. However, epoxides can react with biological molecules like enzymes, potentially affecting their function [].

  • Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other substituted products.
  • Reduction: The compound can be reduced to yield alcohols or other derivatives.
  • Oxidation: Further oxidation can produce more complex oxygenated compounds.

Common reagents used in these reactions include:

  • Nucleophiles: Water, alcohols, and amines.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Oxidizing Agents: Potassium permanganate or chromium trioxide .

Research indicates that 2-(2,4-difluorophenyl)oxirane exhibits biological activity, particularly in antifungal applications. Its structural characteristics allow it to interact with biological molecules, making it a candidate for further study in medicinal chemistry. For instance, it has been explored as a precursor for synthesizing biologically active enantiomers, such as those used in antifungal agents .

The synthesis of 2-(2,4-difluorophenyl)oxirane typically involves the following methods:

  • Epoxidation of Alkenes: A common approach is the reaction of 2,4-difluorostyrene with peracids like meta-chloroperoxybenzoic acid under mild conditions.
  • From 2-Bromo-2',4'-difluoroacetophenone: This method involves various synthetic routes that may include halogenation and subsequent reactions to form the desired epoxide .

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and efficiency.

Studies have focused on the interaction of 2-(2,4-difluorophenyl)oxirane with biomolecules. Its ability to form stable complexes with proteins or enzymes may lead to significant biological effects. For example, its role as a precursor for enantiomerically pure antifungal agents highlights its potential in pharmacology .

Several compounds share structural similarities with 2-(2,4-difluorophenyl)oxirane:

Compound NameDescription
2-(3,4-Difluorophenyl)oxiraneAnother difluorophenyl-substituted epoxide.
2-(2,3-Dichlorophenyl)oxiraneA chlorinated analog with distinct reactivity.
2-(3-Fluorophenyl)oxiraneA simpler fluorinated epoxide with fewer substituents.

Uniqueness

The uniqueness of 2-(2,4-difluorophenyl)oxirane lies in the specific positioning of its fluorine atoms on the phenyl ring. This arrangement affects its electronic properties and reactivity profiles compared to similar compounds, making it particularly valuable for targeted applications in research and industry .

XLogP3

1.6

Dates

Last modified: 08-17-2023

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